N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a unique hybrid structure. The molecule comprises:
- A branched ethyl bridge substituted with furan-2-yl (oxygen-containing heterocycle) and thiophen-3-yl (sulfur-containing heterocycle) groups. These heterocycles confer electronic diversity and influence solubility and bioactivity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-13-10-15(22-2)5-6-18(13)25(20,21)19-11-16(14-7-9-24-12-14)17-4-3-8-23-17/h3-10,12,16,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGLUQLJYWHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key analogs and their differences are summarized below:
Key Observations:
- Heterocycle Position Matters: The target’s thiophen-3-yl group (vs. thiophen-2-yl in ) may alter electronic properties and steric interactions.
- Substituent Effects : The 4-methoxy-2-methylbenzene group in the target contrasts with trimethylphenyl groups in , which likely reduce polarity and increase lipophilicity.
- Synthetic Yields : Analogs with pivalate or phenylacetate esters achieved 53–86% yields , suggesting optimized routes for branched sulfonamides.
Spectroscopic Data:
- NMR : Analogs in and were characterized by ¹H/¹³C NMR, with shifts attributable to sulfonamide (–SO₂NH–, δ ~10–12 ppm) and heterocyclic protons (thiophene: δ ~6.5–7.5 ppm; furan: δ ~6.0–7.0 ppm).
- IR: Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and heterocyclic C–O/C–S vibrations (~600–800 cm⁻¹) are diagnostic .
Preparation Methods
Direct Sulfonylation with Sulfonyl Chlorides
A primary route to sulfonamides involves reacting amines with sulfonyl chlorides. For the target compound, 4-methoxy-2-methylbenzenesulfonyl chloride serves as the sulfonating agent. The ethylamine bridge 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine must first be synthesized, followed by sulfonylation.
In a representative procedure, the amine intermediate is generated via reductive amination of 2-(furan-2-yl)-2-(thiophen-3-yl)acetaldehyde using ammonium acetate and sodium cyanoborohydride. Subsequent treatment with 4-methoxy-2-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, yields the sulfonamide. This method, however, requires rigorous purification to isolate the secondary amine precursor.
Sulfinamide Intermediate Approach
Sulfinamides (S(IV) intermediates) offer a stereocontrolled pathway to sulfonamides. As reported by Willis et al., N-sulfinylamines react with organozinc reagents under ambient conditions to form sulfinamides, which are oxidized to sulfonamides. For the target compound, 4-methoxy-2-methylbenzenesulfinyl fluoride could react with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylzinc bromide to yield the sulfinamide intermediate. Oxidation with m-CPBA or Oxone would then furnish the final product.
Formation of the Ethylamine Bridge via Coupling Reactions
Thiophene-Furan Coupling
The ethylamine backbone is constructed via coupling of furan and thiophene subunits. A Pd-catalyzed allylic amination strategy, as demonstrated by Bolm et al., enables the formation of C–N bonds between heterocycles. For example, vinylthiophene and furan-epoxide react in the presence of Pd₂(dba)₃ and DPEphos ligand, generating the ethylamine scaffold after hydrolysis.
Use of Organometallic Reagents
Organozinc or Grignard reagents facilitate nucleophilic addition to imines. The reaction of 2-thiophen-3-ylacetaldehyde with furan-2-ylmagnesium bromide forms a secondary alcohol, which is converted to the amine via Curtius rearrangement or reductive amination.
Heterocyclic Ring Construction Methods
Synthesis of Furan and Thiophene Moieties
Furan and thiophene rings are synthesized via Fiesselmann and Gewald reactions, respectively. For instance, 3,3-dimethylcyclopentanone is converted to a β-chloroenal intermediate, which cyclizes with methyl thioglycolate to form thiophene. Furan derivatives are prepared via acid-catalyzed cyclization of 1,4-diketones.
Cycloaddition Approaches
Thiophene S,S-dioxides participate in inverse electron-demand Diels-Alder (IEDDA) reactions with furans. As shown by Roizen et al., bicyclic thiophene S,S-dioxide reacts with furan at 100°C in toluene, forming a benzannulated product after SO₂ extrusion. This method constructs the fused heterocyclic core in high yield.
Catalytic Methods and Reaction Optimization
Lewis Acid Catalysts
Europium triflate [Eu(OTf)₃] catalyzes transsulfinamidation, converting primary sulfinamides to secondary derivatives. For the target compound, N-(4-methoxy-2-methylphenyl)sulfinamide reacts with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine in acetonitrile at 50°C, yielding the sulfinamide precursor.
Photocatalytic Approaches
Visible-light-mediated protocols using acridine photocatalysts enable radical-based sulfinamide synthesis. Aliphatic carboxylic acids react with N-sulfinylamines via proton-coupled electron transfer (PCET), forming sulfinamides that oxidize to sulfonamides.
Comparative Analysis of Synthetic Routes
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